molecular formula C21H14FN3O3 B302926 N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

Numéro de catalogue B302926
Poids moléculaire: 375.4 g/mol
Clé InChI: ARPANVLWYNMEIP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide, also known as FLAP inhibitor, is a chemical compound that has been widely utilized in scientific research for its potential therapeutic applications. This compound has been studied for its ability to inhibit the activity of 5-lipoxygenase-activating protein (FLAP), a protein that is involved in the production of leukotrienes, which are inflammatory mediators.

Mécanisme D'action

N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor works by inhibiting the activity of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide, which is involved in the production of leukotrienes. Leukotrienes are inflammatory mediators that are produced by leukocytes and are involved in the pathogenesis of various diseases. The inhibition of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide activity leads to a decrease in the production of leukotrienes, which in turn leads to a decrease in inflammation.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of leukotrienes and to decrease inflammation in various disease models. N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor has also been shown to decrease airway hyperresponsiveness and to improve lung function in asthma and COPD models. Additionally, N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor has been shown to decrease the severity of colitis in IBD models.

Avantages Et Limitations Des Expériences En Laboratoire

The use of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor in lab experiments has several advantages. It has been shown to have a high degree of selectivity for N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide, which makes it a useful tool for studying the role of leukotrienes in various disease models. Additionally, N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor is that it has a relatively short half-life, which may limit its effectiveness in certain disease models.

Orientations Futures

There are several future directions for the use of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor in scientific research. One potential direction is the development of more potent and selective N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitors. Additionally, the use of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor in combination with other therapeutic agents may lead to improved efficacy in the treatment of various diseases. Furthermore, the use of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor in clinical trials may lead to the development of novel therapeutic agents for the treatment of asthma, COPD, and IBD.

Méthodes De Synthèse

The synthesis of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor involves the reaction of 3-pyridinemethanol with 4-fluorobenzoyl chloride to form 4-fluorophenyl-3-pyridinemethanol. This intermediate is then reacted with isatoic anhydride to form N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods.

Applications De Recherche Scientifique

N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). The inhibition of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide activity leads to a decrease in the production of leukotrienes, which are known to be involved in the pathogenesis of these diseases. Several preclinical studies have shown promising results in the use of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor as a potential therapeutic agent.

Propriétés

Nom du produit

N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

Formule moléculaire

C21H14FN3O3

Poids moléculaire

375.4 g/mol

Nom IUPAC

N-(4-fluorophenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide

InChI

InChI=1S/C21H14FN3O3/c22-15-4-6-16(7-5-15)24-19(26)14-3-8-17-18(10-14)21(28)25(20(17)27)12-13-2-1-9-23-11-13/h1-11H,12H2,(H,24,26)

Clé InChI

ARPANVLWYNMEIP-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)F

SMILES canonique

C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.